Streptothricin

Antimicrobial Resistance Gram-Negative Pathogens MIC Determination

Streptothricin antibiotics exhibit component-dependent activity: streptothricin F (S-F, 1 β-lysine) provides a >10-fold wider therapeutic window for CRE models, while streptothricin D (S-D, 3 β-lysines) delivers 5.6-fold greater MIC potency. The SAT resistance mechanism is orthogonal to AAC/ANT/APH enzymes—no cross-resistance with kanamycin/hygromycin/puromycin markers. Nourseothricin mixture enables dominant selection across bacteria, yeast, fungi, protozoa, microalgae, and plants, retaining >90% activity after one week. Specify required component form (S-F, S-D, or mixture) when ordering to ensure reproducible results.

Molecular Formula C19H34N8O8
Molecular Weight 502.5 g/mol
CAS No. 54003-27-9
Cat. No. B1209867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptothricin
CAS54003-27-9
SynonymsNourseothricin
Racemomycins
Streptothricin
Streptothricins
Yazumycins
Molecular FormulaC19H34N8O8
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O
InChIInChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7?,8-,9?,11-,12+,13?,14?,15?,17?/m1/s1
InChIKeyNRAUADCLPJTGSF-WJPMJIHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Streptothricin (CAS 54003-27-9) Procurement Guide: Differentiating Antimicrobial Spectrum and Selectivity


Streptothricin (CAS 54003-27-9) refers to a group of aminoglycoside antibiotics produced by Streptomyces and Actinomyces species, characterized by a carbamoylated D-gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer chain of varying length (1–7 residues) [1]. The natural product mixture, historically termed nourseothricin, consists primarily of streptothricin F (S-F, 1 lysine) and streptothricin D (S-D, 3 lysines), with minor components streptothricin C and E . Originally discovered in the 1940s for potent gram-negative activity, clinical development was abandoned due to nephrotoxicity; however, renewed interest driven by multidrug-resistant pathogens has revealed that individual streptothricin components exhibit markedly distinct pharmacological and toxicological profiles [2].

Why Streptothricin Cannot Be Substituted with Generic Aminoglycosides or In-Class Mixtures


Procurement of streptothricin requires precise specification of the component form (e.g., S-F, S-D, or the nourseothricin mixture) because the number of β-lysine residues in the homopolymer chain directly dictates both antimicrobial potency and delayed renal toxicity . S-D (3 lysines) exhibits 5.6-fold greater mean MIC potency against carbapenem-resistant Enterobacterales (CRE) compared with S-F (1 lysine), yet S-D causes renal toxicity at doses >10-fold lower than S-F in murine models [1]. Consequently, a vial labeled only as 'streptothricin' or 'nourseothricin' without component quantification introduces unacceptable variability in experimental outcomes—a risk absent in single-component procurement. Furthermore, the streptothricin resistance mechanism (N-acetylation by SAT enzymes) is distinct from the modifying enzymes that inactivate conventional 2-deoxystreptamine aminoglycosides (e.g., AAC, ANT, APH families), meaning that cross-resistance profiles cannot be extrapolated from gentamicin or tobramycin susceptibility data [2].

Quantitative Differentiation of Streptothricin F vs. Streptothricin D: Evidence for Scientific Procurement


Streptothricin F vs. Streptothricin D MIC50/MIC90 Against Carbapenem-Resistant Enterobacterales (CRE)

Streptothricin D (S-D) demonstrates 8-fold lower MIC50 and MIC90 values compared with streptothricin F (S-F) against a panel of 39 CRE clinical isolates [1]. The mean MIC for S-D was 0.44 μM, versus 2.47 μM for S-F, representing a 5.6-fold potency advantage for the three-lysine variant [2].

Antimicrobial Resistance Gram-Negative Pathogens MIC Determination

Streptothricin F and D Ribosomal Selectivity: 40-Fold Preference for Prokaryotic vs. Eukaryotic Ribosomes

In vitro translation assays demonstrate that both S-F and S-D exhibit approximately 40-fold greater selectivity for prokaryotic ribosomes over eukaryotic ribosomes, based on IC50 values from dose-response curves [1]. This selectivity index is a critical differentiator from certain legacy aminoglycosides that exhibit narrower therapeutic windows due to lower prokaryotic selectivity.

Translation Inhibition Ribosome Binding Selectivity Index

In Vivo Renal Toxicity Threshold: >10-Fold Higher Tolerated Dose for Streptothricin F vs. Streptothricin D

In murine models, delayed renal toxicity occurred at >10-fold higher doses of S-F compared with S-D [1]. S-F administered at 100 mg/kg produced only sporadic proximal convoluted tubular damage, whereas S-D induced renal toxicity at substantially lower doses [2]. This differential toxicity profile is consistent with the observation that S-D's enhanced antibacterial potency correlates with increased nephrotoxic liability.

Nephrotoxicity In Vivo Toxicology Therapeutic Window

Nourseothricin (Streptothricin Mixture) Solution Stability: >90% Activity Retention After One Week Under Cultivation Conditions

Nourseothricin (the streptothricin mixture) retains >90% of its antimicrobial activity after one week under standard cultivation conditions, and remains stable in aqueous solution for up to 2 years when stored at 4°C . This stability profile surpasses that of several commonly used aminoglycoside selection markers (e.g., kanamycin, hygromycin B), which degrade more rapidly under cell culture conditions [1].

Selection Marker Antibiotic Stability Cell Culture

Distinct Resistance Mechanism: Streptothricin Acetyltransferase (SAT) vs. Conventional Aminoglycoside-Modifying Enzymes

Streptothricin resistance is conferred primarily by streptothricin acetyltransferases (SAT enzymes; sat1–sat4 genes) that N-acetylate the β-lysine residue, a modification not recognized by the AAC, ANT, or APH enzyme families that inactivate conventional 2-deoxystreptamine aminoglycosides such as gentamicin, tobramycin, and amikacin [1]. Consequently, clinical isolates expressing high-level aminoglycoside resistance (e.g., aac(6')-Ib, ant(2'')-Ia) often remain susceptible to streptothricin components [2].

Antibiotic Resistance Enzymatic Inactivation Cross-Resistance

Optimal Procurement-Driven Application Scenarios for Streptothricin Components


Genetic Engineering Selection Marker for Multidrug-Resistant Bacterial and Eukaryotic Hosts

Nourseothricin (streptothricin mixture) serves as a robust dominant selection marker for genetically modified Gram-positive and Gram-negative bacteria, yeast, filamentous fungi, protozoa, microalgae, and plants, particularly in strains harboring pre-existing resistance to kanamycin, hygromycin, or puromycin [1]. The >90% activity retention after one week under cultivation conditions reduces the need for media replenishment in long-term selection experiments, while the distinct SAT resistance mechanism ensures no cross-resistance with conventional aminoglycoside markers [2]. Typical selection concentrations range from 50–100 μg/mL for E. coli and S. aureus to 500 μg/mL for E. faecium .

In Vivo Efficacy Studies Against Carbapenem-Resistant Enterobacterales (CRE) Using Low-Nephrotoxicity S-F

Streptothricin F (S-F) is the preferred component for murine infection models targeting pandrug-resistant, NDM-1-expressing Klebsiella pneumoniae and other CRE pathogens, as it provides a >10-fold higher tolerated renal toxicity dose compared with the more potent S-D component [1]. In the murine thigh infection model, S-F administered at 100 mg/kg achieved substantial bacterial burden reduction with minimal or no histopathological renal toxicity . This wider therapeutic window enables preclinical exploration of streptothricin efficacy that was previously precluded by dose-limiting nephrotoxicity associated with the nourseothricin mixture or S-D.

Structural Biology and Cryo-EM Studies of 30S Ribosomal Subunit Interactions

Streptothricin F's unique binding mode to the 16S rRNA C1054 nucleobase in helix 34 of the 30S ribosomal subunit, characterized by extensive hydrogen bonding of the streptolidine moiety as a guanine mimetic, makes it a valuable tool compound for structural investigations of translation inhibition [1]. Cryo-EM structures (PDB 7UVX) reveal interactions with A1196 and impingement on the A-site decoding region, distinct from the binding modes of conventional 2-DOS aminoglycosides . Procurement of highly purified S-F is essential for obtaining interpretable electron density maps without the heterogeneity introduced by mixed-component nourseothricin preparations.

Antimicrobial Susceptibility Testing Panels for Drug-Resistant Gram-Negative Pathogen Surveillance

The inclusion of purified streptothricin F and D in antimicrobial susceptibility testing panels provides actionable MIC data for surveillance of emerging resistance mechanisms in CRE and Acinetobacter baumannii [1]. With MIC50 values of 2 μM (S-F) and 0.25 μM (S-D) against CRE, these compounds exhibit potency comparable to or exceeding that of last-resort agents such as colistin, yet operate via a distinct mechanism that evades common aminoglycoside-modifying enzymes . Laboratories procuring characterized single-component streptothricins rather than undefined mixtures can generate reproducible, publication-grade susceptibility data to inform clinical breakpoint discussions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptothricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.